molecular formula C8H14N4O2 B13227888 Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate

Cat. No.: B13227888
M. Wt: 198.22 g/mol
InChI Key: KAPGXFOZMKUWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl 1H-1,2,4-triazole-5-carboxylate with a methylamine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include ethyl chloroformate and methylamine, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1H-1,2,4-triazole-5-carboxylate
  • Methyl 1H-1,2,4-triazole-5-carboxylate
  • 1-(Methylamino)ethyl-1H-1,2,4-triazole

Uniqueness

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate is unique due to the presence of both ethyl and methylamino groups, which can enhance its biological activity and chemical reactivity compared to other triazole derivatives. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 3-(1-(methylamino)ethyl)-1H-1,2,4-triazole-5-carboxylate is a triazole derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, with an ethyl ester group at the 5-position and a methylaminoethyl substituent at the 3-position of the triazole ring. Such structural characteristics contribute to its diverse applications in pharmaceuticals and agrochemicals.

Structure and Synthesis

The synthesis of this compound typically involves several steps. One method includes the reaction of an acyl hydrazide with ethyl 2-ethoxy-2-iminoacetate in anhydrous ethanol followed by refluxing to yield the desired compound. The chemical formula for this compound is C9H14N4O2C_9H_{14}N_4O_2, with a molecular weight of approximately 198.24 g/mol.

Antimicrobial Properties

Triazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds within this class can inhibit the growth of various Gram-positive and Gram-negative bacterial strains. For instance, similar triazole derivatives have been evaluated for their effectiveness against bacterial pathogens in vitro, showing promising results in terms of inhibition zones and minimum inhibitory concentrations (MICs) .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of triazole derivatives. In vitro assays using peripheral blood mononuclear cells (PBMC) demonstrated that these compounds can modulate cytokine release, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). For example, derivatives similar to this compound exhibited lower toxicity levels while maintaining significant anti-inflammatory activity .

Antiproliferative Activity

The antiproliferative potential of triazole derivatives has been assessed in various cancer cell lines. Compounds structurally related to this compound have shown efficacy in inhibiting cell proliferation in vitro. For instance, certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other triazole derivatives:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylateMethyl group instead of methylaminoethylPotentially different biological activity profile
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylatePyridine substitution at the 3-positionEnhanced coordination properties with metals
Methyl 1H-1,2,4-triazole-3-carboxylic acidLacks ethyl group; carboxylic acid insteadDifferent solubility and reactivity characteristics

This table highlights how slight variations in the chemical structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacokinetics and pharmacodynamics of triazole derivatives. For instance:

  • Study on Cytokine Release : A study evaluated the effects of various triazole derivatives on cytokine release from PBMCs. The results indicated that compounds similar to this compound significantly reduced TNF-α levels while maintaining cell viability above 90% at concentrations up to 100 µg/mL .
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial efficacy of a series of triazoles against multiple bacterial strains. This compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C8H14N4O2/c1-4-14-8(13)7-10-6(11-12-7)5(2)9-3/h5,9H,4H2,1-3H3,(H,10,11,12)

InChI Key

KAPGXFOZMKUWDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.